molecular formula C34H31N3O2 B12483133 [4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone

[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B12483133
M. Wt: 513.6 g/mol
InChI Key: PXJICSFQLPYNAU-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline is a complex organic compound that features a piperazine ring with a diphenylmethyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the diphenylmethyl and quinoline groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-2-(4-methoxyphenyl)quinoline is unique due to its combination of the piperazine ring, diphenylmethyl group, and quinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C34H31N3O2

Molecular Weight

513.6 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[2-(4-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C34H31N3O2/c1-39-28-18-16-25(17-19-28)32-24-30(29-14-8-9-15-31(29)35-32)34(38)37-22-20-36(21-23-37)33(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-19,24,33H,20-23H2,1H3

InChI Key

PXJICSFQLPYNAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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